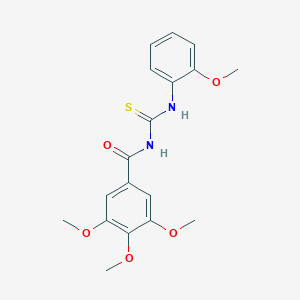
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide, also known as TMCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. TMCB is a member of the benzamide family of compounds and has been found to exhibit a range of biological activities. In
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has also been found to inhibit the production of inflammatory cytokines and chemokines. In addition, 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to reduce the expression of certain genes involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on its biological activities and mechanism of action. However, one of the limitations of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is that it can be difficult to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide. One area of interest is the development of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide as a therapeutic agent for the treatment of viral infections, such as hepatitis C. Finally, further research is needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide and its potential therapeutic applications.
Synthesemethoden
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form the desired amide. The amide is then treated with carbon disulfide and sodium hydroxide to form the carbamothioyl derivative of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-22-13-8-6-5-7-12(13)19-18(26)20-17(21)11-9-14(23-2)16(25-4)15(10-11)24-3/h5-10H,1-4H3,(H2,19,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYHIHJZMIBQBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

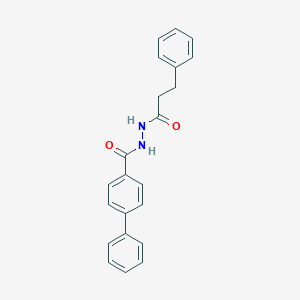
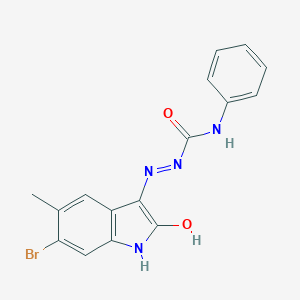
![2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B464884.png)
![4-[({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1-naphthyl}imino)methyl]-2-methoxyphenol](/img/structure/B464915.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B464922.png)
![4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464947.png)
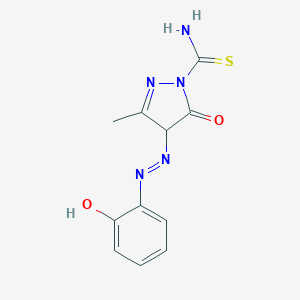
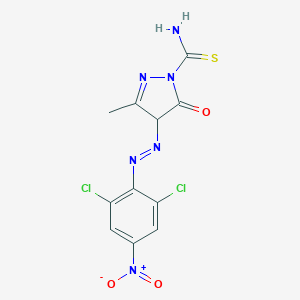
![N'~1~,N'~6~-bis[(3-chlorophenyl)carbonyl]hexanedihydrazide](/img/structure/B464954.png)
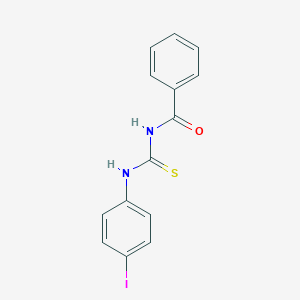
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B464961.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-thienyl)acrylamide](/img/structure/B464966.png)
![1H-indole-2,3-dione 3-[N-(3-methylphenyl)thiosemicarbazone]](/img/structure/B464978.png)
